molecular formula C13H19BrN2 B262674 N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine

Numéro de catalogue B262674
Poids moléculaire: 283.21 g/mol
Clé InChI: ZLEAFTGSKYQFSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in various physiological processes.

Mécanisme D'action

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine is a selective agonist of TAAR1, which is a G protein-coupled receptor that is coupled to the Gαs protein. Activation of TAAR1 by N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of neurotransmitter release, lipolysis, and energy expenditure.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has been shown to modulate dopamine and serotonin release in the brain, leading to its potential as an antidepressant and antipsychotic agent. N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has also been shown to increase lipolysis and energy expenditure in animal models, leading to its potential as an anti-obesity agent.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine is a relatively new compound, and its effects on various physiological processes are still being studied. One advantage of N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine is its selectivity for TAAR1, which allows for the specific modulation of TAAR1-mediated signaling pathways. However, one limitation of N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine is its relatively low potency, which may limit its effectiveness in vivo.

Orientations Futures

For research on N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine include the development of more potent and selective TAAR1 agonists, as well as the investigation of its potential therapeutic applications in various physiological and pathological conditions. N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine may also be studied for its potential as a tool compound for the investigation of TAAR1-mediated signaling pathways.

Méthodes De Synthèse

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine can be synthesized by a multi-step process starting from 3-bromobenzaldehyde and piperidine. The first step involves the reaction of 3-bromobenzaldehyde with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate. This intermediate is then reacted with piperidine in the presence of acetic anhydride to form N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine.

Applications De Recherche Scientifique

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has been studied for its potential therapeutic applications in various physiological and pathological conditions. TAAR1 is expressed in various regions of the brain and is involved in the regulation of dopamine and serotonin neurotransmission, which are important for mood, reward, and addiction. N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has been shown to modulate dopamine and serotonin release in the brain, and has been studied for its potential as an antidepressant and antipsychotic agent.
N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has also been studied for its potential in the treatment of obesity and metabolic disorders. TAAR1 is expressed in adipose tissue and is involved in the regulation of lipolysis and energy expenditure. N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has been shown to increase lipolysis and energy expenditure in animal models, and has been studied for its potential as an anti-obesity agent.

Propriétés

Nom du produit

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine

Formule moléculaire

C13H19BrN2

Poids moléculaire

283.21 g/mol

Nom IUPAC

N-[(3-bromophenyl)methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C13H19BrN2/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15-16H,4-7,9-10H2

Clé InChI

ZLEAFTGSKYQFSO-UHFFFAOYSA-N

SMILES

C1CNCCC1CNCC2=CC(=CC=C2)Br

SMILES canonique

C1CNCCC1CNCC2=CC(=CC=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.